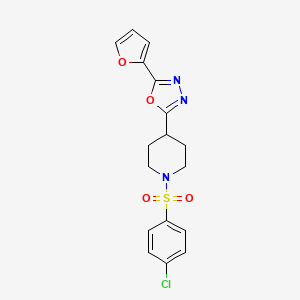

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-chlorophenylsulfonyl-piperidin-4-yl group and at the 5-position with a furan-2-yl moiety. The 1,3,4-oxadiazole ring is a pharmacologically significant heterocycle known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking . This structural combination suggests applications in central nervous system (CNS) disorders, antimicrobial therapy, or anticancer drug development.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c18-13-3-5-14(6-4-13)26(22,23)21-9-7-12(8-10-21)16-19-20-17(25-16)15-2-1-11-24-15/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRNOABHEJLALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies to present a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from 4-chlorophenylsulfonyl chloride and piperidine derivatives. The process includes:

- Formation of Piperidine Derivative : Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the piperidine derivative.

- Oxadiazole Ring Formation : The piperidine derivative undergoes further reactions to introduce the oxadiazole ring and furan moiety.

The final product is characterized using various spectroscopic methods including NMR and IR spectroscopy to confirm its structure .

Antibacterial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

The compound showed notable inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating various diseases .

Antifungal and Antiparasitic Activity

The oxadiazole derivatives have also been evaluated for antifungal and antimalarial activities. For instance:

- Antifungal Activity : Some derivatives exhibited activity against common fungal strains, outperforming standard antifungal agents.

- Antimalarial Activity : Certain compounds demonstrated comparable or superior activity against Plasmodium falciparum, highlighting their potential for antimalarial drug development .

Enzyme Inhibition Studies

In vitro studies indicated that the synthesized compounds could inhibit key enzymes involved in metabolic processes:

- Acetylcholinesterase (AChE) : Essential for neurotransmitter regulation.

- Urease : Inhibition may aid in treating infections caused by urease-producing bacteria.

The binding affinity of these compounds to bovine serum albumin (BSA) was also assessed, indicating their pharmacokinetic profiles and potential bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives significantly inhibited bacterial growth compared to traditional antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties using RAW264.7 cells. The results indicated a reduction in cytokine production upon treatment with the compound .

Scientific Research Applications

Unfortunately, the available search results do not provide specific details on the applications of the compound "2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole" . However, the search results do offer some information on related compounds and their synthesis, biological activities, and potential applications, which may provide some context.

Synthesis and Biological Activity of Related Compounds:

- A series of compounds bearing 1,3,4-oxadiazole and piperidine moieties, which are similar in structure, have been synthesized and studied for their biological activity .

- The preparation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole involves dissolving a compound in ethanol, adding KOH, and refluxing, followed by the addition of CS2 and refluxing again .

- The general procedure for synthesizing 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole (7a-z) involves dissolving a compound in *N,N-*dimethyl formamide (DMF), adding lithium hydride, and then adding alkyl/aralkyl halides .

Anti-inflammatory Activity:

- One study investigated the anti-inflammatory activity of a related compound, (3E,5E)-1-((4-chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one, by assessing changes in cytokine NO secretion in LPS-induced RAW264.7 cells .

Tryptophan-Kynurenine Pathway:

- The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is associated with various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .

- Metabolites in the KYN pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or targets for interventions .

- Picolinic acid (PA), a KYN pathway metabolite, exhibits both antioxidant and pro-oxidant properties, depending on the context .

- The dual pro-oxidant and antioxidant properties of KYN pathway metabolites highlight the complexity of their roles in cellular processes and their potential impact on diseases such as neurodegeneration, cancer, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related 1,3,4-oxadiazoles, emphasizing substituent effects on bioactivity:

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and fluoro (F) groups at C5 enhance CNS activity (e.g., compound XIV) by increasing electron deficiency, promoting interactions with neurotransmitter receptors . In contrast, the furan-2-yl group in the target compound is electron-rich, which may reduce CNS efficacy but improve antimicrobial or anticancer activity via alternative mechanisms . Sulfonyl groups (e.g., 4-chlorophenylsulfonyl in the target compound) improve metabolic stability and membrane permeability compared to methylsulfonyl or thiol substituents .

Piperidine Sulfonyl Moieties: Piperidine sulfonyl derivatives (e.g., target compound and 8g) exhibit enhanced antibacterial activity compared to non-sulfonated analogs, likely due to improved target binding (e.g., bacterial enzyme inhibition) .

Anticancer Activity :

- Fluorophenyl and methoxyphenyl substituents at C5 (e.g., compound 106) show superior anticancer activity over furan, suggesting that halogenated aryl groups may better interact with oncogenic targets like topoisomerases .

Antimicrobial Potency :

- The target compound’s furan substituent may offer unique antibacterial effects against Gram-negative pathogens, as seen in structurally related oxadiazoles with heterocyclic moieties .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- 1,3,4-oxadiazole core : Synthesized via cyclization of a diacylhydrazine precursor.

- Piperidine-4-yl moiety : Functionalized with a sulfonyl group at the 1-position.

- Aromatic substituents : Furan-2-yl and 4-chlorophenyl groups introduced via coupling or sulfonylation reactions.

Synthetic Routes

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed through cyclodehydration of a diacylhydrazine intermediate. Two primary strategies are employed:

Cyclization of Diacylhydrazines

A diacylhydrazine precursor is synthesized by condensing furan-2-carbohydrazide with 1-((4-chlorophenyl)sulfonyl)piperidin-4-carboxylic acid. Cyclization is achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Reaction Scheme:

$$

\text{Furan-2-carbohydrazide} + \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-carboxylic acid} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}

$$

Conditions:

Oxidative Cyclization of N-Acylhydrazones

An alternative route involves the oxidation of an N-acylhydrazone derived from furan-2-carbaldehyde and 1-((4-chlorophenyl)sulfonyl)piperidin-4-carbohydrazide. Iodine (I₂) or potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) facilitates this transformation.

Reaction Scheme:

$$

\text{Furan-2-carbaldehyde} + \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-carbohydrazide} \xrightarrow{\text{I}_2, \text{DMSO}} \text{Target Compound}

$$

Conditions:

Functionalization of the Piperidine Moiety

The sulfonyl group is introduced via nucleophilic substitution of piperidin-4-amine with 4-chlorobenzenesulfonyl chloride under basic conditions.

Reaction Scheme:

$$

\text{Piperidin-4-amine} + \text{4-Chlorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-((4-Chlorophenyl)sulfonyl)piperidin-4-amine}

$$

Conditions:

Integration of Substituents

The furan-2-yl group is introduced early in the synthesis, either as part of the hydrazide precursor or via post-cyclization coupling. Palladium-catalyzed Suzuki-Miyaura reactions are avoided due to the electron-deficient nature of the oxadiazole ring, which may hinder cross-coupling efficiency.

Optimization and Challenges

Cyclization Efficiency

The choice of dehydrating agent significantly impacts yield:

| Dehydrating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| POCl₃ | Toluene | 80°C | 75% |

| SOCl₂ | DCM | 40°C | 65% |

| P₂O₅ | Xylene | 120°C | 50% |

Phosphorus oxychloride (POCl₃) in toluene provides optimal results due to its strong dehydrating capacity and compatibility with acid-sensitive groups.

Analytical Characterization

The synthesized compound is validated using spectroscopic techniques:

| Technique | Key Signals |

|---|---|

| ¹H NMR | - Furan protons: δ 6.50–7.20 (multiplet) - Piperidine CH₂: δ 2.80–3.50 (broad) |

| ¹³C NMR | - Oxadiazole C-2: δ 165.2 - Sulfonyl carbon: δ 142.5 |

| IR | - C=N stretch: 1600 cm⁻¹ - S=O stretch: 1150–1350 cm⁻¹ |

| MS | Molecular ion peak: m/z 409.8 [M+H]⁺ |

Data align with reported spectra for analogous 1,3,4-oxadiazole derivatives.

Q & A

Q. Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 72–78% (ethanol/water recrystallization) | |

| MIC (S. aureus) | 8 µg/mL | |

| COX-2 IC₅₀ | 0.45 µM | |

| Plasma t₁/₂ (rat) | 3.2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.